Diphenyltin sulfide

Übersicht

Beschreibung

Diphenyltin sulfide is a chemical compound with the formula C12H10SSn . It is used in laboratory chemicals .

Synthesis Analysis

Diphenyltin sulfide can be synthesized using diorganotin (IV) dixanthates . The synthesis involves the use of diphenyltin bis (2-methoxyethylxanthate) and diphenyltin bis (iso-butylxanthate) as precursors to deposit tin chalcogenide thin films by aerosol-assisted chemical vapor deposition .Molecular Structure Analysis

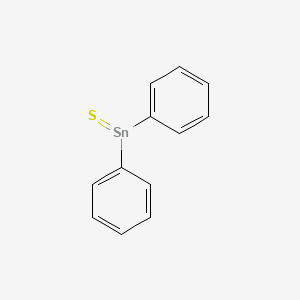

The molecular structure of Diphenyltin sulfide consists of two phenyl groups attached to a sulfur atom .Chemical Reactions Analysis

Diphenyltin sulfide can be used as a catalyst in Diels-Alder reactions between several 1,3-dienes and α,β-unsaturated ketones . It can also be used as a precursor for the preparation of SnS nanoparticles .Physical And Chemical Properties Analysis

Diphenyltin sulfide is a solid crystalline substance with a white appearance . It has a molecular weight of 304.98 g/mol . It does not have a specific odor .Wissenschaftliche Forschungsanwendungen

- Diphenyltin sulfide has garnered attention as a potential absorber layer in photovoltaic devices. Its high absorption coefficient (α > 10⁴ cm⁻¹) and band gap (1.1–1.4 eV) make it suitable for solar energy conversion .

- Diphenyltin sulfide’s orthorhombic form demonstrates excellent thermal stability. It remains stable under ambient conditions, making it a candidate for anodes in lithium-ion batteries .

Photovoltaics and Solar Cells

Energy Storage

Catalysis

Safety And Hazards

Eigenschaften

IUPAC Name |

diphenyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXRBVIJBDYNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174240 | |

| Record name | Diphenylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyltin sulfide | |

CAS RN |

20332-10-9 | |

| Record name | Diphenylthioxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20332-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylthioxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020332109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diphenyltin sulfide acts as a Lewis acid catalyst, activating substrates by coordinating to electron-rich atoms like oxygen. This activation facilitates various reactions, including glycosylation, aldol reactions, and Diels-Alder reactions. [, , , , , , , ]

A: In glycosylation reactions, diphenyltin sulfide, in combination with silver salts, directs the reaction towards the formation of either 1,2-cis or 1,2-trans ribofuranosides. The stereochemical outcome depends on the reaction conditions and the presence of additives like lithium perchlorate. This control arises from the coordination of diphenyltin sulfide and silver ions with the sugar substrate, influencing the approach of the nucleophile. [, , , , ]

ANone: Diphenyltin sulfide, often combined with silver salts, catalyzes various reactions including:

- Stereoselective synthesis of β-ribonucleosides: Reaction of 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl methyl carbonate with trimethylsilylated nucleoside bases. []

- Aldol reactions: Reaction of aldehydes with trimethylsilyl enol ethers. []

- Diels-Alder reactions: Reaction of 1,3-dienes with α,β-unsaturated ketones. []

- Synthesis of α- or β-ribofuranosides: Reaction of 1-O-iodoacetylribofuranose with alkyl trimethylsilyl ethers. []

- Synthesis of 1,2-cis- and 1,2-trans-ribofuranosides: From 1-hydroxy ribofuranose and trimethylsilylated nucleophiles, using diphenyltin sulfide and trifluoromethanesulfonic anhydride. []

A: Both diphenyltin sulfide and Lawesson's reagent, in combination with silver salts, exhibit catalytic activity in similar reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to directly compare their efficacy and specific advantages in different reactions.

A: The molecular formula of diphenyltin sulfide is C12H10SSn, and its molecular weight is 293.03 g/mol. []

A: While the provided research focuses on the applications of diphenyltin sulfide, vibrational spectroscopic data of related organotin sulfides and their reaction products are discussed in the context of reactions with sulfur dioxide. []

ANone: The provided research articles primarily focus on the application of diphenyltin sulfide as a catalyst and do not delve into its synthesis.

A: Diphenyltin sulfide, when combined with specific organozinc compounds, forms a catalyst for the anionic coordination polymerization of propylene oxide. This catalyst system produces high-molecular-weight poly(propylene oxide) with an atactic structure, desirable for applications like artificial blood vessels. []

A: The molecular weight and isotacticity of the resulting poly(propylene oxide) are influenced by the catalyst concentration and the polymerization temperature. Lower catalyst concentrations and higher temperatures tend to yield polymers with lower molecular weights and reduced isotacticity. []

A: The research suggests that Lawesson's reagent, in combination with silver salts, can act as an alternative catalyst system for certain reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to explore other potential alternatives and compare their efficacy and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.